molecular formula C10H6Cl2N2O2 B1396041 Methyl 2,4-dichloroquinazoline-5-carboxylate CAS No. 152536-24-8

Methyl 2,4-dichloroquinazoline-5-carboxylate

Cat. No.: B1396041
CAS No.: 152536-24-8
M. Wt: 257.07 g/mol
InChI Key: BTUGFFKTTXXJHJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloroquinazoline-5-carboxylate is a heterocyclic organic compound that belongs to the quinazoline family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions, a methyl ester group at the 5th position, and a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloroquinazoline-5-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the quinazoline core. The final step involves esterification with methanol to yield the desired methyl ester. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloroquinazoline-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms at the 2nd and 4th positions can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding quinazoline derivative.

    Oxidation: Oxidative reactions can modify the quinazoline core, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinazoline derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Oxidation: Formation of oxidized quinazoline derivatives.

Scientific Research Applications

Methyl 2,4-dichloroquinazoline-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the quinazoline core play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anti-cancer or anti-microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloroquinazoline-5-carboxylate
  • Methyl 4-chloroquinazoline-5-carboxylate
  • Ethyl 2,4-dichloroquinazoline-5-carboxylate

Uniqueness

Methyl 2,4-dichloroquinazoline-5-carboxylate is unique due to the presence of two chlorine atoms at specific positions, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2,4-dichloroquinazoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-3-2-4-6-7(5)8(11)14-10(12)13-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUGFFKTTXXJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257684
Record name Methyl 2,4-dichloro-5-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152536-24-8
Record name Methyl 2,4-dichloro-5-quinazolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152536-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dichloro-5-quinazolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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